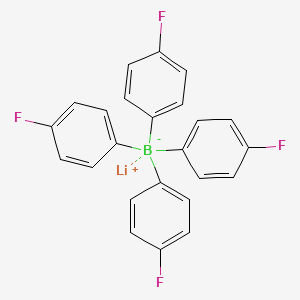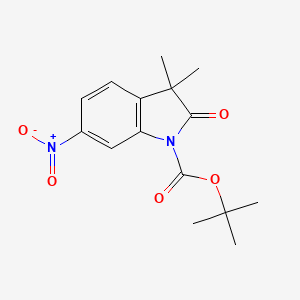
Lithium tetrakis(p-fluorophenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tetrakis(p-fluorophenyl)borate is a chemical compound that features a lithium cation and a tetrakis(p-fluorophenyl)borate anion. This compound is known for its weakly coordinating anion properties, making it valuable in various chemical applications, particularly in catalysis and electrochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium tetrakis(p-fluorophenyl)borate typically involves the reaction of p-fluorophenyllithium with tris(p-fluorophenyl)boron. The reaction is carried out in an ether solution, resulting in the precipitation of the lithium salt as a white solid. The general reaction can be represented as follows:
(C6H4F)3B+Li(C6H4F)→[Li(OEt2)3][B(C6H4F)4]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium tetrakis(p-fluorophenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the p-fluorophenyl groups are replaced by other functional groups.
Coordination Reactions: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal chlorides and organic halides. The reactions are typically carried out in non-aqueous solvents such as ether or dichloromethane under inert atmosphere conditions to prevent moisture and air sensitivity.
Major Products
The major products formed from reactions involving this compound are often cationic transition metal complexes. These complexes are valuable in various catalytic processes, including polymerization and organic synthesis.
Applications De Recherche Scientifique
Lithium tetrakis(p-fluorophenyl)borate has a wide range of scientific research applications:
Chemistry: It is used as a weakly coordinating anion in the synthesis of cationic transition metal complexes, which are important in catalysis.
Biology: Its role in biological research is limited, but it can be used in studies involving metal ion interactions.
Medicine: There are no significant direct applications in medicine, but its derivatives may be explored for potential therapeutic uses.
Industry: It is used in the production of high-performance catalysts for polymerization reactions and in electrochemical applications to enhance the solubility and stability of metal complexes.
Mécanisme D'action
The mechanism by which lithium tetrakis(p-fluorophenyl)borate exerts its effects is primarily through its weakly coordinating anion properties. The anion does not strongly interact with the cation, allowing the cation to participate in various chemical reactions without significant interference. This property is particularly useful in catalysis, where the anion’s weak coordination allows for the formation of highly reactive cationic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium tetrakis(pentafluorophenyl)borate
- Sodium tetrakis(p-fluorophenyl)borate
- Potassium tetrakis(p-fluorophenyl)borate
Uniqueness
Lithium tetrakis(p-fluorophenyl)borate is unique due to its specific combination of lithium cation and p-fluorophenyl groups. This combination provides a balance of weak coordination and stability, making it particularly effective in applications requiring highly reactive cationic species. Compared to its pentafluorophenyl counterpart, the p-fluorophenyl groups offer different electronic properties, which can influence the reactivity and selectivity of the compound in various chemical processes.
Propriétés
Numéro CAS |
68140-33-0 |
|---|---|
Formule moléculaire |
C24H16BF4Li |
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
lithium;tetrakis(4-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
Clé InChI |
CYAALCBETSCAKZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)


![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
